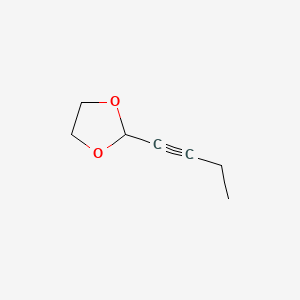
4-Methoxy-5-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-5-(2-propenyl)-(9CI) is a heterocyclic organic compound Compounds of this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-5-(2-propenyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a suitable amine with an α,β-unsaturated carbonyl compound, followed by cyclization and methoxylation steps. Reaction conditions such as temperature, solvent, and catalysts would need to be optimized for maximum yield.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high purity and yield. This might include continuous flow synthesis, use of robust catalysts, and efficient purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-5-(2-propenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-5-(2-propenyl)-(9CI) would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other pyrrolone derivatives or heterocyclic compounds with similar substituents. Examples could be:
- 2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-5-(2-propyl)
- 2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-5-(2-butyl)
Uniqueness
The uniqueness of 2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-5-(2-propenyl)-(9CI) lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy and propenyl groups might confer unique properties, such as increased lipophilicity or specific binding interactions with biological targets.
Propriétés
Numéro CAS |
524005-33-2 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-methoxy-2-prop-2-enyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C8H11NO2/c1-3-4-6-7(11-2)5-8(10)9-6/h3,5-6H,1,4H2,2H3,(H,9,10) |
Clé InChI |
JSFCDDMCLAIWQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)NC1CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


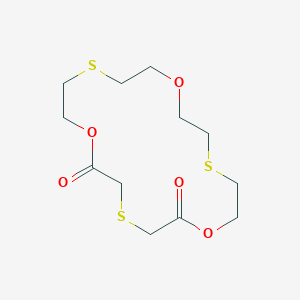
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)
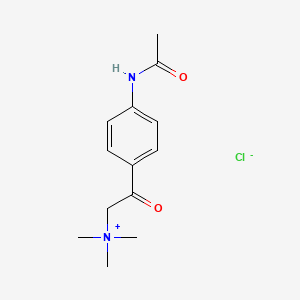
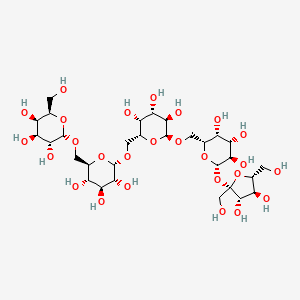
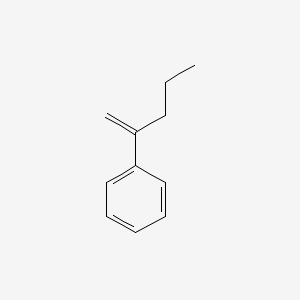



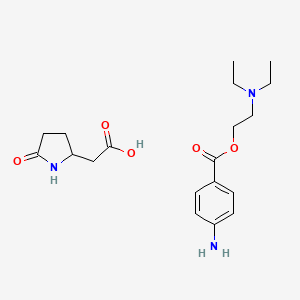
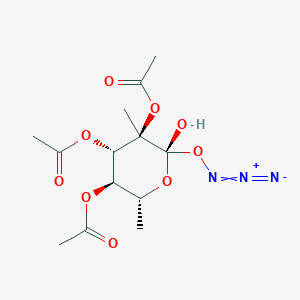
![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)
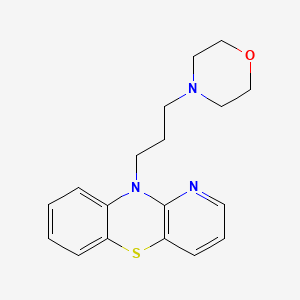
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-](/img/structure/B13811052.png)
